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Compound of Interest

Compound Name: C15H18ClNO5S

Cat. No.: B12622835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical milestone in

the drug discovery and development process. For the novel compound C15H18ClNO5S, a

comprehensive analytical approach is necessary to unambiguously confirm its atomic

arrangement. This guide provides a comparative overview of the primary technique for this

purpose, single-crystal X-ray crystallography, alongside powerful complementary spectroscopic

methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While the common name and therapeutic class for C15H18ClNO5S are not yet publicly

established, the analytical strategies discussed herein are universally applicable for the

structural elucidation of small organic molecules.

Data Presentation: Comparison of Structural
Confirmation Techniques
The following table summarizes the key performance indicators and data outputs for X-ray

crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing

C15H18ClNO5S.
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Feature
Single-Crystal X-
ray
Crystallography

Nuclear Magnetic
Resonance (NMR)
Spectroscopy

Mass Spectrometry
(MS)

Primary Output

3D atomic

coordinates, bond

lengths, bond angles,

crystal packing

information.

Chemical shifts (δ),

coupling constants (J),

Nuclear Overhauser

Effects (NOEs).

Mass-to-charge ratio

(m/z) of the molecular

ion and its fragments.

Sample Requirements

High-quality single

crystal (typically >0.1

mm in all dimensions).

[1]

Soluble sample in a

suitable deuterated

solvent (typically 1-10

mg).

Small amount of

sample (micrograms

to nanograms),

soluble or directly

ionizable.

Structural Information

Unambiguous

determination of

absolute

stereochemistry and

conformation in the

solid state.[2][3]

Detailed information

about the chemical

environment of atoms

(1H, 13C),

connectivity through

bonds (COSY, HSQC,

HMBC), and spatial

proximity of atoms

(NOESY).[4][5][6]

High-resolution mass

spectrometry (HRMS)

provides the

elemental

composition. Tandem

MS (MS/MS) reveals

fragmentation

patterns, aiding in the

identification of

functional groups and

substructures.[7][8]

Key Advantages

Provides the most

definitive and

complete 3D structural

information.[2][3]

Non-destructive

technique that

provides structural

information in solution,

which can be more

biologically relevant.

[4]

High sensitivity and

ability to analyze

complex mixtures

when coupled with

separation techniques

like liquid

chromatography (LC-

MS).[9]

Limitations Requires the growth

of a suitable single

crystal, which can be

Can be complex to

interpret for large or

highly symmetric

Does not directly

provide 3D structural

information. Isomers
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a significant

bottleneck.[2] The

solid-state

conformation may not

be the same as the

solution or biologically

active conformation.

molecules. May not

provide absolute

stereochemistry

without chiral

auxiliaries or

derivatization.

can be difficult to

distinguish without

fragmentation

analysis.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are

generalized protocols for the key experiments.

Single-Crystal X-ray Crystallography
Crystallization: The primary and often most challenging step is to obtain diffraction-quality

single crystals of C15H18ClNO5S.[1] Common methods include slow evaporation of a

saturated solution, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.[10][11]

A variety of solvents and solvent systems should be screened to find optimal crystallization

conditions.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a

monochromatic X-ray beam. A detector records the diffraction pattern (the intensities and

positions of the diffracted X-ray spots).

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. An atomic model is built into

the electron density map and refined against the experimental data to yield the final crystal

structure, including atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of C15H18ClNO5S is dissolved in a deuterated

solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The choice of solvent is critical to ensure

the sample is fully dissolved and to avoid signal overlap with the solvent peak.

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum is acquired to determine the number

and types of protons and their chemical environments. A ¹³C NMR spectrum is then acquired

to identify the number of unique carbon atoms.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

revealing the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the

signals of the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals

over two to three bonds, providing information about the connectivity of different parts of

the molecule.

Structure Elucidation: The combined data from 1D and 2D NMR experiments are used to

piece together the molecular structure, including the carbon skeleton and the placement of

substituents.

Mass Spectrometry
Sample Preparation: A dilute solution of C15H18ClNO5S is prepared in a suitable volatile

solvent (e.g., methanol, acetonitrile). For LC-MS, the sample is injected into a liquid

chromatograph for separation before entering the mass spectrometer.

Ionization: The sample is introduced into the mass spectrometer and ionized. Common

ionization techniques for small molecules include Electrospray Ionization (ESI) and

Atmospheric Pressure Chemical Ionization (APCI).[8]

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS

is performed to obtain a highly accurate mass measurement of the molecular ion.

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the

m/z of the fragment ions are measured. This provides information about the molecule's

substructures.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling

pathway for C15H18ClNO5S.

Caption: Experimental workflow for the structural confirmation of C15H18ClNO5S.

Caption: Hypothetical signaling pathway involving C15H18ClNO5S as an antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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